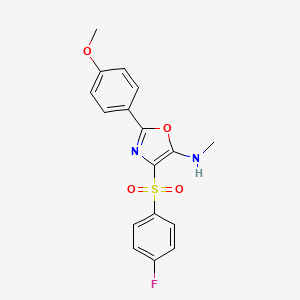

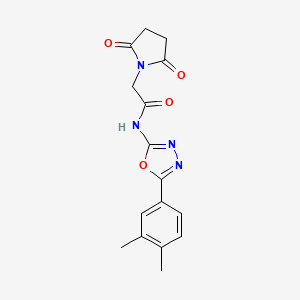

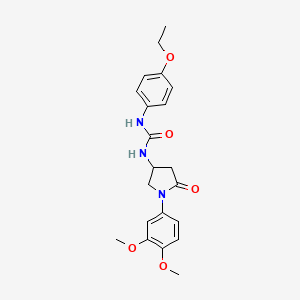

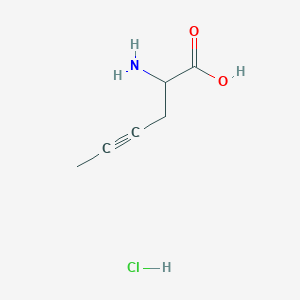

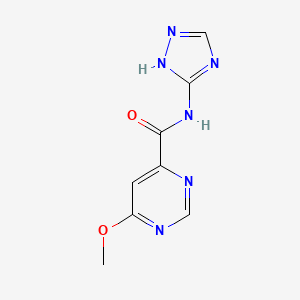

4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a methoxyphenyl group, a sulfonyl group, and an oxazol-5-amine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .

Aplicaciones Científicas De Investigación

Electrocatalytic and Antimicrobial Applications

Formation of Sulfonyl Aromatic Alcohols by Electrolysis : The study identifies sulfonyl aromatic compounds as products formed by electrolysis, with implications for understanding their formation and properties in electrocatalytic applications. The research provides insights into the chemical reactions and potential toxicity of these compounds, highlighting their relevance in environmental chemistry and electrocatalysis (Elizalde-González et al., 2012).

Synthesis and Antimicrobial Activities of Triazole Derivatives : This study discusses the synthesis of novel triazole derivatives, showcasing their antimicrobial activities. The findings suggest the potential of such compounds in developing new antimicrobial agents, with the chemical structure of interest playing a key role in their efficacy (Bektaş et al., 2007).

Fluorescence and Proton Exchange Membrane Applications

Fluorescent Molecular Probes : Research into fluorescent solvatochromic dyes incorporating sulfonyl groups indicates their utility in creating sensitive molecular probes. These compounds exhibit strong solvent-dependent fluorescence, useful in biological and chemical sensing applications (Diwu et al., 1997).

Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes : The synthesis and characterization of new sulfonated polymers for fuel cell applications demonstrate the role of sulfonyl and fluorophenyl groups in enhancing proton conductivity and thermal stability. This research underlines the importance of molecular architecture in developing efficient proton exchange membranes (Kim et al., 2008).

Herbicide Activity and Polymer Modification

Herbicide Activity Modification by Fluorine Substitution : A study on the modification of herbicidal properties through fluorine substitution into benzoxazinone derivatives, including sulfonyl and fluorophenyl groups, highlights the impact of chemical modifications on agricultural chemical performance (Hamprecht et al., 2004).

Polymer Modification for Enhanced Properties : Research focusing on the functional modification of polymers through reactions with sulfonyl-containing compounds demonstrates the potential for creating materials with improved thermal stability and mechanical properties. Such modifications are pertinent to the development of advanced materials for various industrial applications (Aly & El-Mohdy, 2015).

Propiedades

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O4S/c1-19-16-17(25(21,22)14-9-5-12(18)6-10-14)20-15(24-16)11-3-7-13(23-2)8-4-11/h3-10,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGOBFQNSSELIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2725177.png)

![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2725183.png)

![ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2725188.png)

![3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2725190.png)

![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid](/img/structure/B2725192.png)